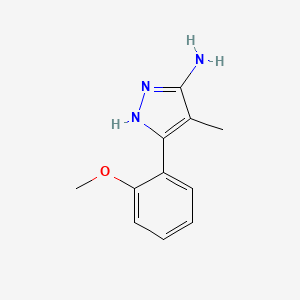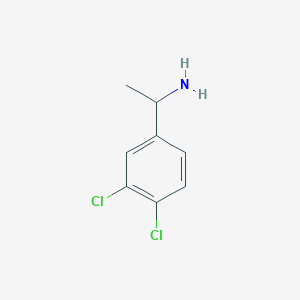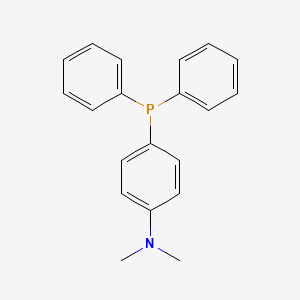
4-(Dimethylamino)phenyldiphenylphosphine
Vue d'ensemble
Description
4-(Dimethylamino)phenyldiphenylphosphine is an organophosphorus compound with the molecular formula (CH₃)₂NC₆H₄P(C₆H₅)₂. It is a phosphine ligand commonly used in various catalytic reactions, particularly in organic synthesis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in the field of homogeneous catalysis.
Mécanisme D'action
Target of Action
4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(Diphenylphosphino)-N,N-dimethylaniline, is primarily used as a ligand in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .
Mode of Action
The compound interacts with its targets by binding to them and facilitating their reaction. It is particularly suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . In these reactions, the compound acts as a ligand, binding to a metal catalyst and increasing its reactivity .
Biochemical Pathways
The compound affects several biochemical pathways, depending on the specific reaction it is involved in. For example, it can facilitate the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, diastereoselective cycloaddition of styrenyl allenoates, interfacial carbonylation of methylbenzyl bromide, and hydroformylation of octene . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
Like other phosphine ligands, it is likely to have low bioavailability due to its large molecular weight (30535 g/mol) and poor solubility in water.
Result of Action
The primary result of the compound’s action is to facilitate chemical reactions, leading to the formation of new compounds . For example, it can act as a reducing agent for the selectivity of disulfide-internally linked peptide-nucleic acid cleavage . The specific molecular and cellular effects depend on the reaction and the compounds involved.
Analyse Biochimique
Biochemical Properties
4-(Dimethylamino)phenyldiphenylphosphine acts as a catalyst in several biochemical reactions. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. For instance, it is used in the preparation of dicyano(aryl)cyclohexenecarboxylic acid esters via regioselective annulation and diastereoselective cycloaddition of styrenyl allenoates . The compound’s interaction with biomolecules is primarily through its phosphine group, which can form complexes with metal ions, enhancing the reactivity and selectivity of the reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a reducing agent for the selectivity of disulfide-internally linked peptide-nucleic acid cleavage highlights its impact on cellular processes . Additionally, its role in hydroformylation and interfacial carbonylation reactions further underscores its importance in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine group in the compound can coordinate with metal ions, forming complexes that facilitate various catalytic reactions . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions and the nature of the biomolecules involved . The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction selectivity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in hydroformylation and carbonylation reactions highlights its involvement in metabolic processes that generate key intermediates for various biochemical pathways . Additionally, its impact on metabolic flux and metabolite levels underscores its importance in maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be selectively transported to specific cellular sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its catalytic activity, as it ensures that the compound is present at the sites where it is needed for biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)phenyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with chlorodiphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for yield and purity. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)phenyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for oxidation reactions.
Substitution: Transition metal catalysts such as palladium or nickel are often employed.
Coupling Reactions: Conditions typically involve the use of bases like potassium carbonate and solvents such as toluene or dimethylformamide (DMF).
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Products vary depending on the substituents introduced.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Applications De Recherche Scientifique
4-(Dimethylamino)phenyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydroformylation, carbonylation, and cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals through its role in catalytic reactions that form complex organic molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: (C₆H₅)₃P
Tris(2,4,6-trimethoxyphenyl)phosphine: (C₆H₂(OCH₃)₃)₃P
Tris(4-methoxyphenyl)phosphine: (C₆H₄(OCH₃))₃P
Uniqueness
4-(Dimethylamino)phenyldiphenylphosphine is unique due to the presence of the dimethylamino group, which can influence the electronic properties of the phosphine ligand. This modification can enhance the ligand’s ability to stabilize certain metal complexes and affect the reactivity and selectivity of catalytic processes. Compared to other phosphine ligands, it offers distinct advantages in specific reactions, particularly those requiring fine-tuned electronic effects.
Propriétés
IUPAC Name |
4-diphenylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGBJDTWXTPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391555 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739-58-2 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 4-(Dimethylamino)phenyldiphenylphosphine with transition metals?
A1: this compound typically acts as a monodentate ligand, coordinating to transition metals through its phosphorus atom. This is exemplified in its reaction with diiron hexacarbonyl complexes, where it replaces one carbonyl ligand to form stable diiron complexes. [, ]
Q2: How does the presence of this compound influence the electrochemical properties of metal complexes?
A2: Studies have shown that the incorporation of this compound into diiron complexes can impact their electrochemical behavior. For instance, diiron propane-1,3-dithiolate complexes incorporating this ligand demonstrated catalytic activity for proton reduction to hydrogen gas in the presence of acetic acid. [] This suggests that the ligand can influence the electronic properties of the metal center, impacting its redox potential and catalytic activity.
Q3: Beyond metal complexes, what other applications have been explored for this compound?
A3: Researchers have explored the use of this compound in the development of multistimuli-responsive luminescent materials. For instance, a hybrid material incorporating copper iodide clusters and this compound exhibited color changes in response to temperature variations and mechanical force. [] This highlights the potential of this compound in designing smart materials with tunable properties.
Q4: Are there any studies exploring the biological activity of this compound or its metal complexes?
A4: Research has investigated the biological activity of silver(I) complexes containing this compound. One such complex, [silver(I) is this compound]Br, exhibited antiproliferative effects against human colorectal cancer cells (HT-29) in vitro. [] This suggests potential applications for this ligand and its metal complexes in medicinal chemistry, but further research is needed to fully understand their mechanism of action and therapeutic potential.
Q5: What spectroscopic techniques are commonly employed for characterizing this compound and its complexes?
A5: Characterization typically involves elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and ³¹P NMR), and X-ray crystallography for structural determination. These techniques provide information on elemental composition, functional groups, connectivity, and three-dimensional structure. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


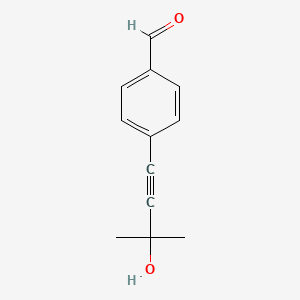
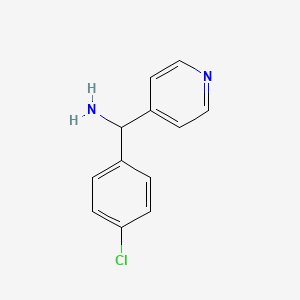
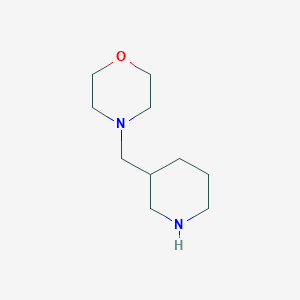
![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)
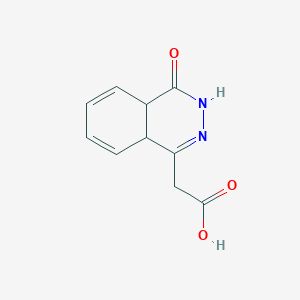
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
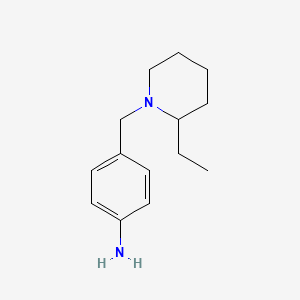
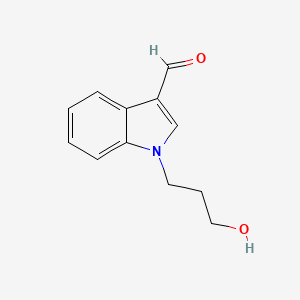
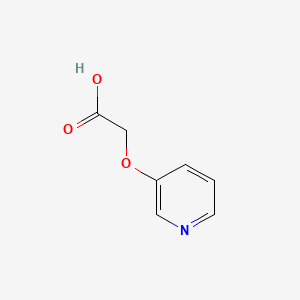

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)

